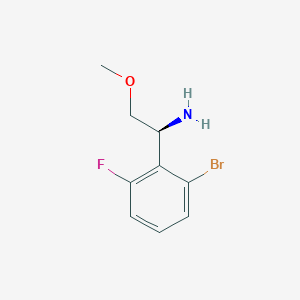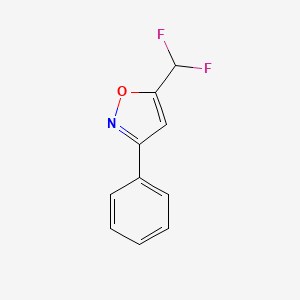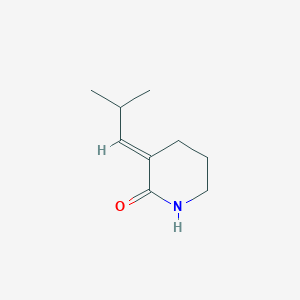
3-(2-Methylpropylidene)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropylidene)piperidin-2-one: 3-methylpiperidin-2-one , is a versatile building block in organic synthesis. Its chemical structure consists of a piperidinone ring with a methyl group and an isobutylidene substituent. This compound has attracted attention due to its diverse applications in both medicinal and industrial contexts.
Preparation Methods
a. Synthetic Routes: The asymmetric synthesis of 3-methylpiperidin-2-one involves several steps. One notable method starts with commercially available D-phenylglycinol and delta-valerolactone. During alkylation, the hydroxyl group can be protected or left unprotected, leading to different diastereoisomers. For instance:
- When 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one is alkylated with 2.5 equivalents of s-BuLi, 3-methylpiperidin-2-one is obtained as a single isomer with an overall yield of 91%.
- With the hydroxyl group protected, ®-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidine-2-one can be alkylated with 1.5 equivalents of s-BuLi, yielding 3-methylpiperidin-2-one and its diastereoisomer in a ratio of 1:2.5 with a methylation yield of 90%.
b. Industrial Production: Industrial-scale production methods typically involve modifications of these synthetic routes, optimizing efficiency and scalability.
Chemical Reactions Analysis
3-methylpiperidin-2-one: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to functional group transformations.
Reduction: Reduction processes yield different derivatives.
Substitution: Substituent modifications occur via nucleophilic substitution reactions. Common
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3E)-3-(2-methylpropylidene)piperidin-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)6-8-4-3-5-10-9(8)11/h6-7H,3-5H2,1-2H3,(H,10,11)/b8-6+ |
InChI Key |
XJPIQVDNZQWBEO-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)/C=C/1\CCCNC1=O |
Canonical SMILES |
CC(C)C=C1CCCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-c]pyrimidin-2-ylmethanamine](/img/structure/B12973535.png)
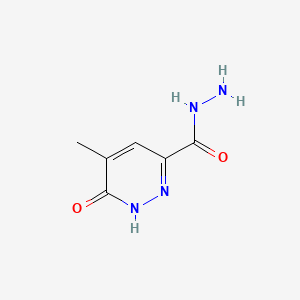



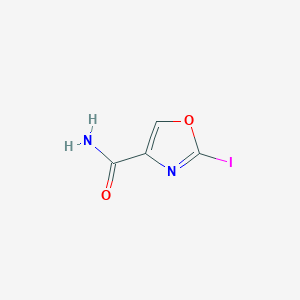

![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)
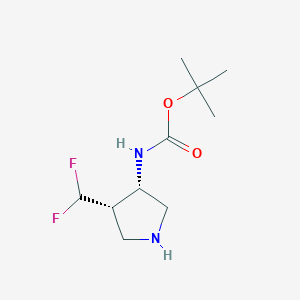

![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)

